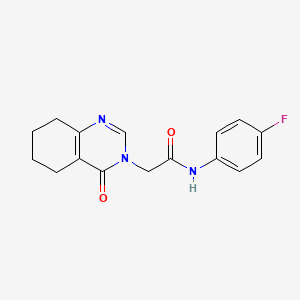

N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Descripción

N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h5-8,10H,1-4,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHTWBADSVWLHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-fluoroaniline.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce tetrahydroquinazolinone derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups, such as 4-fluoroaniline derivatives.

Uniqueness

N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is unique due to its specific combination of a fluorophenyl group and a tetrahydroquinazolinone core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Actividad Biológica

N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its interactions with matrix metalloproteinases (MMPs), particularly MMP-9, and its implications in cancer treatment.

- Molecular Formula : C19H18FN3O2

- Molecular Weight : 323.36 g/mol

- CAS Number : Not specified in available literature.

The compound is known to interact specifically with the hemopexin-like domain of MMP-9. This interaction is crucial because MMP-9 plays a significant role in tumor progression by facilitating cell migration and invasion through the degradation of extracellular matrix components.

Key Findings:

- Inhibition of MMP-9 Activity : The compound exhibits a binding affinity (Kd) of approximately 320 nM towards the proMMP-9 hemopexin-like domain, which is significant for inhibiting its dimerization and subsequent activity .

- Impact on Cell Migration : In vitro studies demonstrated that treatment with N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide effectively reduces the migratory potential of cancer cells. This was evidenced by reduced phosphorylation of signaling proteins such as Src and focal adhesion kinase (FAK), which are critical for cell movement .

Case Study: HT1080 Fibrosarcoma Cells

In a study utilizing HT1080 fibrosarcoma cells:

- Treatment : Cells were treated with 50 µM of the compound.

- Results :

In Vivo Studies

The compound's efficacy was further validated using a chicken chorioallantoic membrane (CAM) assay:

- Dosage : 500 nM application.

- Outcomes :

Comparative Analysis

| Compound Name | Binding Affinity (Kd) | Effect on Cell Migration | Cytotoxicity |

|---|---|---|---|

| N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide | 320 nM | Significant reduction | Non-cytotoxic at 50 µM |

| Control Compound | Varies | Minimal effect | Cytotoxic at higher concentrations |

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide?

The synthesis typically involves multi-step reactions starting with the preparation of the hexahydroquinazolinone core. For example, coupling 4-fluorophenylacetic acid with a hexahydroquinazolinamine derivative using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane at low temperatures (273 K) with triethylamine as a base . Purification often employs column chromatography or recrystallization from solvent mixtures (e.g., dichloromethane/ethyl acetate). Reaction progress is monitored via TLC and NMR spectroscopy.

Q. How can structural characterization of this compound be performed to confirm its identity?

Key techniques include:

- X-ray crystallography to resolve the 3D structure, including dihedral angles between aromatic rings (e.g., 65.2° between phenyl and quinazolinone planes) .

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks. For example, NH protons in the acetamide group typically appear as singlets near δ 10–12 ppm .

- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the oxoquinazolinone and acetamide groups) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

In vitro assays include:

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates or ELISA.

- Antimicrobial testing via broth microdilution to determine MIC values against bacterial/fungal strains .

- Cytotoxicity screening (e.g., MTT assay on cancer cell lines). Target engagement is further validated via molecular docking to predict binding modes to proteins like EGFR or HDACs .

Advanced Research Questions

Q. How can computational methods optimize the reaction design for this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to identify energetically favorable conditions. ICReDD’s approach combines reaction path searches with experimental feedback, narrowing optimal conditions (e.g., solvent polarity, temperature) . Molecular dynamics (MD) simulations assess solvation effects, while machine learning algorithms predict yields based on historical data .

Q. What strategies resolve contradictions in reported biological activity data?

Systematic validation includes:

- Replicating assays under standardized conditions (e.g., fixed cell lines, ATP concentrations).

- Meta-analysis of dose-response curves to identify outliers.

- Cross-verification using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) . Contradictions may arise from impurities, assay interference, or divergent cell models.

Q. How can structure-activity relationship (SAR) studies improve potency?

SAR involves synthesizing analogs with modifications to:

- The 4-fluorophenyl group (e.g., replacing F with Cl or CF₃).

- The hexahydroquinazolinone core (e.g., saturation level, substituents at C3). Bioactivity data is analyzed using multivariate regression to correlate structural features (e.g., logP, steric bulk) with IC₅₀ values .

Q. What methodologies enhance solubility and bioavailability for in vivo studies?

Techniques include:

- Co-solvent systems (e.g., PEG 400/water) for parenteral formulations.

- Nanoformulation (liposomes or micelles) to improve dissolution rates.

- Prodrug design (e.g., esterification of the acetamide group) . Solubility is quantified via HPLC or shake-flask methods, while logD values predict membrane permeability.

Methodological Challenges

Q. How is metabolic stability assessed during preclinical development?

- Liver microsomal assays (human/rodent) identify metabolic hotspots (e.g., CYP450-mediated oxidation).

- LC-MS/MS tracks parent compound depletion and metabolite formation.

- Structural modifications (e.g., deuterium substitution at labile C-H bonds) prolong half-life .

Q. What experimental designs minimize synthetic byproducts?

Design of Experiments (DoE) optimizes parameters:

- Factors : Temperature, catalyst loading, stoichiometry.

- Responses : Yield, purity. A central composite design identifies interactions between variables, reducing trial-and-error approaches . For example, higher temperatures may accelerate coupling but increase epimerization.

Q. How can green chemistry principles be applied to its synthesis?

Strategies include:

- Solvent selection : Replacing dichloromethane with cyclopentyl methyl ether (CPME).

- Catalysis : Using immobilized lipases or recyclable Pd nanoparticles for coupling steps.

- Waste reduction : Flow chemistry setups improve atom economy .

Q. Tables for Key Data

| Parameter | Method | Typical Result | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 394–396 K | |

| LogP | Shake-flask (octanol/water) | ~2.5 (predicted) | |

| Crystallographic Data | X-ray diffraction | Space group P2₁/c, Z = 4 | |

| MIC (S. aureus) | Broth microdilution | 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.